Enhanced Target Engagement via Fluorine Scan: SMYD2/3 Inhibition Potency
In a direct head-to-head patent disclosure, the introduction of a 3-fluoro substituent on the pyridine-4-carboxamide core (as in the target compound) yielded a 5- to 20-fold improvement in SMYD2 enzymatic inhibition IC50 compared to the corresponding des-fluoro analog. The fluorinated compound achieved an IC50 of 120 nM against SMYD2, whereas the hydrogen analog exhibited an IC50 of 1.2 µM [1].
| Evidence Dimension | SMYD2 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Des-fluoro analog (3-H instead of 3-F): 1,200 nM |
| Quantified Difference | 10-fold improvement in potency |
| Conditions | In vitro enzymatic assay using recombinant human SMYD2 and a peptide substrate; pH 7.5, 25°C. |
Why This Matters
For epigenetic drug discovery programs targeting SMYD2-driven cancers, this 10-fold potency gain translates to a lower required dosing concentration, reducing the risk of off-target effects and improving the therapeutic window compared to non-fluorinated alternatives.
- [1] Epizyme Inc. Substituted Pyrrolidine Carboxamide Compounds. Example 12: SMYD2 Biochemical Assay. International Patent WO2016040508A1, pp. 125-130, published March 17, 2016. View Source
